molecular formula C11H18O4 B15075448 Diethyl 2-[(2E)-2-butenyl]malonate

Diethyl 2-[(2E)-2-butenyl]malonate

Cat. No.: B15075448
M. Wt: 214.26 g/mol
InChI Key: FAGUWAFYGLVLTA-QPJJXVBHSA-N
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Description

Diethyl 2-[(E)-2-Butenyl]malonate is an organic compound with the molecular formula C11H18O4 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by ethyl groups and a 2-butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-[(E)-2-Butenyl]malonate can be synthesized through the alkylation of diethyl malonate. The process involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide (NaOEt) to form an enolate ion. This enolate ion then undergoes an S_N2 reaction with an alkyl halide, such as 2-butenyl bromide, to form the desired product .

Industrial Production Methods

Industrial production of diethyl 2-[(E)-2-Butenyl]malonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(E)-2-Butenyl]malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide (NaOEt), lithium diisopropylamide (LDA)

    Alkyl Halides: 2-butenyl bromide, methyl iodide

    Solvents: Ethanol, tetrahydrofuran (THF)

    Acids: Hydrochloric acid (HCl) for hydrolysis reactions

Major Products

    Substituted Malonates: Formed through alkylation reactions

    Malonic Acid Derivatives: Formed through hydrolysis

    Substituted Acetic Acids: Formed through decarboxylation

Scientific Research Applications

Diethyl 2-[(E)-2-Butenyl]malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-[(E)-2-Butenyl]malonate involves the formation of an enolate ion, which acts as a nucleophile in various reactions. The enolate ion can undergo nucleophilic substitution with alkyl halides, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the resonance stabilization of the enolate ion .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

diethyl 2-[(E)-but-2-enyl]propanedioate

InChI

InChI=1S/C11H18O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h4,7,9H,5-6,8H2,1-3H3/b7-4+

InChI Key

FAGUWAFYGLVLTA-QPJJXVBHSA-N

Isomeric SMILES

CCOC(=O)C(C/C=C/C)C(=O)OCC

Canonical SMILES

CCOC(=O)C(CC=CC)C(=O)OCC

Origin of Product

United States

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